molecular formula C24H27N5O3 B2856534 2-(3-methoxyphenyl)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide CAS No. 1251682-10-6

2-(3-methoxyphenyl)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide

Cat. No. B2856534
CAS RN: 1251682-10-6
M. Wt: 433.512
InChI Key: NYEQWPDXWXMJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenyl)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C24H27N5O3 and its molecular weight is 433.512. The purity is usually 95%.
BenchChem offers high-quality 2-(3-methoxyphenyl)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-methoxyphenyl)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

This compound can serve as a precursor in the synthesis of various organic molecules. Its structure contains functional groups that are amenable to further chemical modifications, making it a valuable building block in medicinal chemistry for the development of new pharmaceuticals . The presence of a triazole ring , often found in pharmaceuticals, suggests potential utility in creating compounds with enhanced biological activity.

Antimicrobial Agents

The structural features of this compound, particularly the piperidinyl and triazole moieties, are commonly seen in molecules with antimicrobial properties . It could be explored for its efficacy against bacteria and fungi, contributing to the search for new antibiotics and antifungals, especially in the face of increasing antibiotic resistance.

Agriculture

In agriculture, compounds with antimicrobial properties can be used to develop plant protection agents. This compound could potentially be used to create treatments that protect crops from microbial pathogens, thus improving yield and reducing crop losses .

Material Science

The compound’s molecular framework could be utilized in material science, particularly in the development of organic electronic devices. Its aromatic and heterocyclic components make it a candidate for use in organic semiconductors, which are crucial for the fabrication of devices like organic solar cells and organic light-emitting diodes (OLEDs) .

Environmental Science

In environmental science, this compound could be investigated for its role in environmental remediation. Its potential antimicrobial activity might be harnessed to treat contaminated water or soil, or it could be used in the synthesis of sensors that detect environmental pollutants .

Catalysis

The compound’s structure suggests potential use in catalysis, particularly in reactions that involve the formation or breaking of C-N bonds, which are prevalent in the synthesis of amines. It could act as a ligand for metal catalysts or as an organocatalyst itself, facilitating various organic transformations .

properties

IUPAC Name

2-(3-methoxyphenyl)-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-17-6-8-20(9-7-17)29-16-22(26-27-29)24(31)28-12-10-19(11-13-28)25-23(30)15-18-4-3-5-21(14-18)32-2/h3-9,14,16,19H,10-13,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEQWPDXWXMJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide

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